N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide
Overview
Description
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide is a useful research compound. Its molecular formula is C12H12N4O2S and its molecular weight is 276.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.06809681 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis
N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-pyrazinecarboxamide and its derivatives play a significant role in the synthesis of various heterocyclic compounds, which are crucial for developing novel pharmaceuticals and materials. For instance, the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives have been explored, demonstrating the compound's utility in generating new molecules with potential biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Additionally, the use of enaminonitriles in heterocyclic synthesis to create new pyrazole, pyridine, and pyrimidine derivatives has been documented, further showcasing the versatility of this compound in synthesizing complex heterocyclic frameworks (Fadda, Etman, El-Seidy, & Elattar, 2012).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are of interest due to their cytotoxic properties against various cancer cell lines. This synthesis pathway highlights the compound's application in creating biologically active molecules that could lead to the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Synthesis of Pyrazole Derivatives
Furthermore, the compound has been involved in the synthesis of novel pyrazole derivatives, showing significant antidepressant and anticonvulsant activities. These findings suggest that derivatives of this compound can be potent leads for the development of new therapeutic agents addressing neurological disorders (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).
Application in Donor-Acceptor Copolymers
This compound and its related structures have also been employed in the synthesis of donor-acceptor copolymers for photovoltaic devices. This application demonstrates the compound's potential in the field of materials science, particularly in developing new materials for energy conversion and storage (Zhou et al., 2010).
Properties
IUPAC Name |
N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-6-7(2)19-12(9(6)10(13)17)16-11(18)8-5-14-3-4-15-8/h3-5H,1-2H3,(H2,13,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNCCIZEVYYMKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=NC=CN=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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